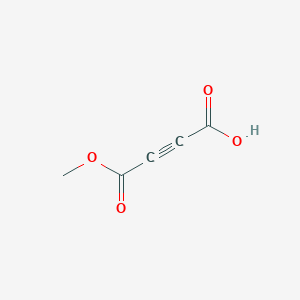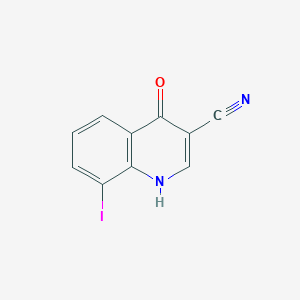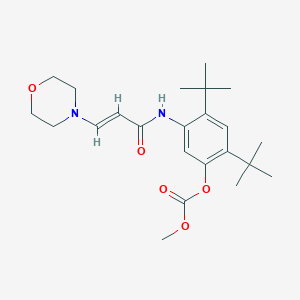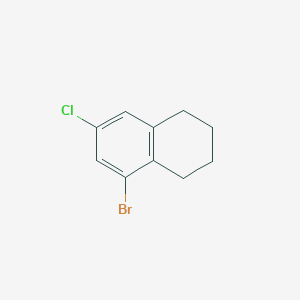
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene: is an organic compound with the molecular formula C12H9N9 and a molecular weight of 279.26 g/mol It is a derivative of benzene, where three hydrogen atoms are replaced by 1H-1,2,3-triazol-1-yl groups at the 1, 3, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions:
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene can be synthesized through a multi-step process involving the formation of triazole rings and their subsequent attachment to a benzene core. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for the synthesis of triazole-containing compounds.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and scalable synthetic routes can be applied. Industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
化学反应分析
Types of Reactions:
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the triazole rings, potentially altering the compound’s properties.
Substitution: The triazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazole rings .
科学研究应用
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: The compound’s triazole rings can interact with biological molecules, making it useful in the design of bioactive compounds and drug candidates.
Medicine: Research has explored its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.
作用机制
The mechanism of action of 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene depends on its specific application. In medicinal chemistry, the triazole rings can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
相似化合物的比较
1,3,5-Tri(1H-imidazol-1-yl)benzene: Similar structure with imidazole rings instead of triazole rings.
1,3,5-Tri(1H-tetrazol-1-yl)benzene: Contains tetrazole rings instead of triazole rings.
1,3,5-Tri(4-pyridyl)benzene: Contains pyridine rings instead of triazole rings.
Uniqueness:
1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene is unique due to its triazole rings, which provide distinct electronic and steric properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable building block in various fields of research and industry.
属性
分子式 |
C12H9N9 |
|---|---|
分子量 |
279.26 g/mol |
IUPAC 名称 |
1-[3,5-bis(triazol-1-yl)phenyl]triazole |
InChI |
InChI=1S/C12H9N9/c1-4-19(16-13-1)10-7-11(20-5-2-14-17-20)9-12(8-10)21-6-3-15-18-21/h1-9H |
InChI 键 |
VZGBUMHMJJLSDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=N1)C2=CC(=CC(=C2)N3C=CN=N3)N4C=CN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Benzylsulfanyl)methyl]-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362841.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362849.png)


![2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362863.png)
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)


![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)
![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)


![Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13362943.png)
